RGFP966 was developed as part of a series of compounds aimed at selectively inhibiting specific histone deacetylases, particularly HDAC3. It is classified under the category of histone deacetylase inhibitors, which are compounds that interfere with the function of histone deacetylases—enzymes responsible for removing acetyl groups from histones, thus affecting chromatin structure and gene expression.
The synthesis of RGFP966 involves several steps that typically include the formation of a 2-aminobenzamide moiety as a zinc-binding group, which is critical for its inhibitory action against HDAC3. The following outlines the general synthetic approach:
The yield of RGFP966 during synthesis can vary but has been reported around 73% in some studies, indicating efficient synthetic routes .
The molecular structure of RGFP966 features a complex arrangement that includes:
Key structural data includes:
RGFP966 primarily acts through its inhibition of HDAC3, leading to increased acetylation of histones, which in turn promotes gene expression associated with memory consolidation and tumor suppression.
The mechanism by which RGFP966 operates involves several key processes:
RGFP966 exhibits several notable physical and chemical properties:
These properties make RGFP966 suitable for both in vitro and in vivo studies .
RGFP966 has multiple applications in scientific research:
Histone deacetylase 3 (HDAC3) is a Class I zinc-dependent deacetylase that regulates gene expression by removing acetyl groups from lysine residues on histone tails. Unlike other HDACs, HDAC3 requires binding to nuclear receptor co-repressors NCoR (nuclear receptor corepressor) or SMRT (silencing mediator for retinoid and thyroid hormone receptors) for full enzymatic activity [9]. This unique complex formation allows HDAC3 to target specific genomic loci involved in cell differentiation, metabolism, and inflammation. Structurally, HDAC3 contains distinct amino acid substitutions (e.g., aspartate at position 92 and phenylalanine at position 199) that create a selective binding pocket exploitable for inhibitor design [9]. HDAC3 knockout studies demonstrate its non-redundant physiological roles: Global deletion causes embryonic lethality, while tissue-specific ablation disrupts cardiac development, neural migration, and immune cell function [9]. These findings underscore HDAC3 as a pivotal epigenetic regulator with contextual biological impacts.
HDAC3 dysregulation contributes to disease pathogenesis through multiple mechanisms:
RGFP966 (chemical name: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide) is a benzamide-class inhibitor developed to achieve unprecedented selectivity for HDAC3. With an IC₅₀ of 80 nM against HDAC3, it exhibits >200-fold selectivity over other Class I HDACs (HDAC1, 2, 8) and no activity against Class II HDACs at concentrations up to 15 μM [3] [6]. Its blood-brain barrier permeability distinguishes it from many epigenetic modulators, enabling neuroscience applications [3]. First characterized in 2013, RGFP966 has since become a foundational tool for dissecting HDAC3-specific functions in cancer, neurology, and immunology [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1